molecular formula C23H20N4O3 B15027432 (2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide

(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B15027432
M. Wt: 400.4 g/mol
InChI Key: DKXIFCNVUAECBT-GHRIWEEISA-N
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Description

(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano and prop-2-enamide groups. Common reagents used in these reactions include various amines, aldehydes, and nitriles under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide include other pyrido[1,2-a]pyrimidin-4-one derivatives and compounds with cyano and prop-2-enamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

(E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C23H20N4O3/c1-4-11-25-21(28)17(14-24)13-19-22(30-18-9-7-15(2)8-10-18)26-20-16(3)6-5-12-27(20)23(19)29/h4-10,12-13H,1,11H2,2-3H3,(H,25,28)/b17-13+

InChI Key

DKXIFCNVUAECBT-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC=C

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC=C

Origin of Product

United States

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